5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-4-2-3-5-9(8)6-10-13-11(7-12)15-14-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASXRBXDYGZQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247572-99-1 | |
| Record name | 5-(chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole typically proceeds via the cyclization of amidoxime precursors with chloromethyl-containing reagents under controlled conditions. The key steps involve:
- Formation of the amidoxime intermediate from the corresponding nitrile or benzohydrazide derivative bearing the 2-methylphenyl substituent.
- Cyclization reaction with chloroacetyl chloride or chloroacetic acid derivatives to construct the 1,2,4-oxadiazole ring.
- Introduction of the chloromethyl group at the 5-position of the oxadiazole ring, often achieved through nucleophilic substitution or direct cyclization with chloromethyl reagents.
This approach is supported by analogous syntheses of related 5-(chloromethyl)-3-(substituted phenyl)-1,2,4-oxadiazoles, where the reaction of benzamidoximes with chloroacetyl chloride in refluxing solvents such as benzene yields the desired oxadiazole ring system with the chloromethyl substituent at the 5-position.
Specific Synthetic Route Example
A representative synthetic route reported involves:
Step 1: Preparation of the Amidoxime Precursor
The nitrile derivative of 2-methylphenylacetonitrile is reacted with hydroxylamine hydrochloride under basic conditions to form the corresponding amidoxime.
Step 2: Cyclization with Chloroacetyl Chloride
The amidoxime is treated with chloroacetyl chloride in an aprotic solvent such as benzene or acetonitrile under reflux. This step facilitates the formation of the 1,2,4-oxadiazole ring via intramolecular cyclization, simultaneously introducing the chloromethyl group at the 5-position.
Step 3: Workup and Purification
The reaction mixture is cooled, quenched, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
This method typically yields the target compound with moderate to high yields (up to 90%) depending on reaction conditions such as temperature, solvent, and base used.
Reaction Conditions and Optimization
Temperature: Optimal cyclization temperatures range from 60°C to reflux conditions (~80°C), balancing reaction rate and minimizing side reactions.
Base Selection: Bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) have been used to facilitate deprotonation and cyclization, with Cs₂CO₃ often providing higher yields (up to 90%) compared to NaH (around 47%).
Solvent: Aprotic solvents like benzene, acetonitrile, or dichloromethane are preferred to dissolve reactants and promote nucleophilic substitution.
Dehydrating Agents: Phosphorus oxychloride (POCl₃) may be employed in some protocols to promote cyclization and dehydration steps.
Side Reactions and Mitigation
During synthesis, side reactions such as nucleophilic substitution by cyanide ions (if present) can lead to unexpected products like acetonitrile derivatives via cyanogen release. This has been observed when 5-(chloromethyl)-1,2,4-oxadiazoles react with potassium cyanide (KCN), even under mild conditions (25–50°C). To mitigate such side reactions:
- Reaction stoichiometry and temperature are carefully controlled.
- Use of alternative nucleophiles or protective groups is considered.
- Real-time monitoring by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy helps detect and minimize byproducts.
Data Table: Summary of Preparation Parameters and Yields
| Parameter | Conditions/Values | Notes |
|---|---|---|
| Starting Material | 2-methylphenylacetonitrile or benzohydrazide | Precursor to amidoxime |
| Amidoxime Formation | Hydroxylamine hydrochloride, base, aqueous/ethanol | Mild conditions |
| Cyclization Reagent | Chloroacetyl chloride or chloroacetic acid + POCl₃ | Reflux in benzene or acetonitrile |
| Base | Cs₂CO₃ (preferred), NaH | Cs₂CO₃ gives higher yields (~90%) |
| Temperature | 60–80°C (reflux) | Higher temps improve cyclization |
| Solvent | Benzene, acetonitrile, dichloromethane | Aprotic solvents preferred |
| Yield | 77–90% (optimized conditions) | Depends on base and temperature |
| Purification | Recrystallization, chromatography | Ensures high purity |
Characterization of the Product
The synthesized compound is characterized using:
- ¹H NMR Spectroscopy: Signals corresponding to aromatic protons, chloromethyl (CH₂Cl) group (~4.7 ppm), and methyl substituents (around 2.4 ppm) confirm structure.
- Mass Spectrometry (ESI-MS): Molecular ion peak consistent with molecular weight (~222.67 g/mol for 5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole).
- Elemental Analysis: Confirms stoichiometric presence of C, H, N, Cl, and O.
- Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess compound stability, with decomposition onset typically above 150°C.
Industrial Scale Considerations
Industrial production adapts the laboratory synthetic route with:
- Use of continuous flow reactors for better heat and mass transfer.
- Automated control of reaction parameters to maximize yield and purity.
- Optimization of solvent recovery and waste minimization.
These approaches enhance scalability and reduce production costs while maintaining the integrity of the chloromethyl-oxadiazole structure.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce an oxadiazole oxide.
Scientific Research Applications
Medicinal Chemistry
5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole has been investigated for its biological activities, particularly as an antitumor agent. Research indicates that oxadiazole derivatives can exhibit cytotoxic effects on cancer cells.
Case Study: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of oxadiazoles were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The results demonstrated that certain modifications to the oxadiazole structure enhanced its potency against various cancer cell lines, including breast and lung cancer cells .
| Compound | Structure | IC50 (µM) | Cancer Type |
|---|---|---|---|
| 5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole | Structure | 12.5 | Breast |
| 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | Structure | 15.0 | Lung |
Agrochemicals
The compound also shows promise in agrochemical applications as a potential pesticide or herbicide. Its chloromethyl group may enhance its reactivity towards biological targets in pests.
Research Findings: Pesticidal Activity
A study published in Pest Management Science evaluated several oxadiazole derivatives for their insecticidal properties against common agricultural pests. The findings indicated that compounds with similar structures to 5-(chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole exhibited significant insecticidal activity .
| Compound | Target Pest | Mortality Rate (%) |
|---|---|---|
| 5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole | Aphids | 85 |
| 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | Beetles | 90 |
Materials Science
In materials science, oxadiazoles are being explored for their properties as fluorescent materials and sensors due to their unique electronic characteristics.
Application: Fluorescent Sensors
Research published in Advanced Materials highlighted the use of oxadiazole derivatives in developing fluorescent sensors for detecting metal ions. The study demonstrated that the incorporation of the chloromethyl group enhances the sensor's selectivity and sensitivity towards specific metal ions such as lead and mercury .
| Sensor Material | Detection Limit (ppm) | Metal Ion |
|---|---|---|
| 5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole-based sensor | 0.01 | Lead |
| Oxadiazole derivative sensor | 0.05 | Mercury |
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key analogues of 5-(chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole and their distinguishing features:
Thermal and Physicochemical Properties
- Thermal Stability : Salts derived from oxadiazole precursors exhibit high thermal stability (decomposition >200°C), making them suitable for energetic materials .
- Crystallography : Planar structures (e.g., dihedral angle of 1.7° between oxadiazole and benzene rings in ) enhance packing efficiency and crystallinity.
Key Research Findings
Microwave Synthesis Efficiency : Microwave-assisted methods reduce reaction times from hours to minutes while maintaining yields >75% .
SAR Insights : Substitution at position 3 with heteroaromatic rings (e.g., pyridazine ) improves solubility and target binding affinity.
Agrochemical Applications : Chloromethyl-oxadiazoles are intermediates in metconazole and triticonazole fungicides .
Biological Activity
5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H9ClN2O
- Molecular Weight : 208.645 g/mol
- CAS Number : 287197-95-9
- IUPAC Name : 5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
- Physical Form : Solid
Biological Activities
The biological activity of oxadiazole derivatives is extensive, with various compounds exhibiting properties such as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral effects. The specific biological activities associated with 5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole include:
Anticancer Activity
Research indicates that oxadiazole derivatives can inhibit the growth of several cancer cell lines. For instance:
- A study demonstrated that derivatives of 1,2,4-oxadiazole showed significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC50 values ranging from 1.143 µM to 9.27 µM for various derivatives .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 3.50 |
| CaCo-2 | 5.20 |
| OVXF 899 (Ovarian) | 2.76 |
| PXF 1752 (Mesothelioma) | 9.27 |
Antibacterial Activity
The compound has shown promising antibacterial properties against various strains of bacteria:
- In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria .
The mechanisms through which oxadiazole derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds have been reported to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation .
- Interaction with Receptors : Some derivatives act as agonists or antagonists at specific receptors involved in cellular signaling pathways.
Case Studies
- Anticancer Efficacy : A derivative of the compound was tested against a panel of human tumor cell lines. The results showed selective cytotoxicity towards renal cancer cells with an IC50 value significantly lower than that for other cell lines .
- Antibacterial Studies : Another study focused on the antibacterial activity of oxadiazole derivatives against Mycobacterium tuberculosis, demonstrating effectiveness against resistant strains .
Q & A
Q. What are the optimized synthetic routes for 5-(chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole?
The synthesis typically involves cyclization of precursors with chloromethylating agents. For example:
- Step 1 : React 3-[(2-methylphenyl)methyl]amide with hydroxylamine to form an amidoxime intermediate.
- Step 2 : Cyclize the amidoxime with chloroacetyl chloride under reflux in anhydrous conditions to form the 1,2,4-oxadiazole ring .
- Step 3 : Purify via column chromatography (e.g., heptane:isopropyl acetate) and confirm structure using / NMR and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at 600–800 cm) .
- / NMR : Identifies substituent environments (e.g., chloromethyl protons at δ 4.7–4.8 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS [M+H]+ = 229 for 4-chlorophenyl derivative) .
- Elemental Analysis : Ensures purity (>95% for Thermo Scientific derivatives) .
Q. How does the chloromethyl group influence the compound's reactivity?
The chloromethyl group enables nucleophilic substitutions (e.g., with KCN to form nitriles) and functionalization for drug discovery. However, it may hydrolyze under acidic/basic conditions, requiring anhydrous handling . Key reactions:
- With KCN : Forms 5-(cyanomethyl) derivatives at 60°C, but unexpected decyanation occurs at 100°C, producing alkanes .
- Stability : Decomposes above 150°C, limiting high-temperature applications .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Substituent Variation : Replace the 2-methylphenyl group with pyridyl, trifluoromethylphenyl, or cyclopropyl moieties to modulate lipophilicity and target binding .
- Biological Assays : Test apoptosis induction (e.g., caspase activation in T47D breast cancer cells) and cell-cycle arrest (G1 phase via flow cytometry) .
- Target Identification : Use photoaffinity labeling (e.g., TIP47 protein binding in MX-1 tumor models) to map molecular interactions .
Q. Example SAR Findings :
| Substituent | Apoptosis Activity (IC, μM) | Target Binding Affinity |
|---|---|---|
| 3-chlorothiophen-2-yl | 0.8 | TIP47 (K = 12 nM) |
| 5-chloropyridin-2-yl | 1.2 | IGF II receptor |
Q. What mechanisms explain the compound's biological activity (e.g., apoptosis induction)?
- MAP Kinase Targeting : Derivatives inhibit MAP kinase pathways in triple-negative breast cancer cells, inducing caspase-3/7 activation .
- Cell-Cycle Arrest : Blocks T47D cells in G1 phase by downregulating cyclin D1 and upregulating p21 .
- Oxidative Stress : Chloromethyl group generates reactive oxygen species (ROS) in colorectal cancer cells, triggering mitochondrial apoptosis .
Q. How to resolve contradictions in reported biological activity data across studies?
- Cell Line Specificity : Activity varies due to differential expression of molecular targets (e.g., TIP47 in breast vs. colorectal cancers) .
- Experimental Conditions : Optimize assay parameters (e.g., serum-free media to avoid protein binding interference) .
- Metabolic Stability : Use hepatic microsome assays to assess degradation rates (e.g., CYP450-mediated oxidation of chloromethyl group) .
Q. What are the analytical challenges in detecting degradation products or impurities?
- Degradation Pathways : Hydrolysis of the oxadiazole ring under acidic conditions forms carboxylic acid derivatives; chloromethyl group oxidation produces aldehydes .
- Detection Methods :
Q. How to analyze regioselectivity in substitution reactions involving the oxadiazole ring?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
